molecular formula C26H36O3 B1671310 Estradiol Cypionate CAS No. 313-06-4

Estradiol Cypionate

Cat. No.: B1671310
CAS No.: 313-06-4
M. Wt: 396.6 g/mol
InChI Key: UOACKFBJUYNSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol cypionate is synthesized by esterifying estradiol with cyclopentylpropionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows:

Estradiol+Cyclopentylpropionic AcidEstradiol Cypionate+Water\text{Estradiol} + \text{Cyclopentylpropionic Acid} \rightarrow \text{this compound} + \text{Water} Estradiol+Cyclopentylpropionic Acid→Estradiol Cypionate+Water

The reaction conditions often include heating the reactants under reflux to drive the reaction to completion. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions

Estradiol cypionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hormone Replacement Therapy

Estradiol cypionate is widely utilized in hormone replacement therapy (HRT) for menopausal women. It helps alleviate symptoms associated with menopause, such as hot flashes, vaginal dryness, and osteoporosis prevention. Clinical studies demonstrate that this compound effectively relieves vasomotor symptoms within 1 to 5 days, with effects lasting approximately 3 to 4 weeks post-injection .

Table 1: Efficacy of this compound in HRT

SymptomOnset of ReliefDuration of Effect
Hot Flashes1-5 days3-4 weeks
Vaginal Dryness1-5 days3-4 weeks
OsteoporosisVariesLong-term use

Transgender Hormone Therapy

This compound is also a critical component in feminizing hormone therapy for transgender women. It is administered to induce secondary sexual characteristics and suppress testosterone levels. A clinical case involving a transgender woman showed that weekly intramuscular injections of this compound maintained estradiol levels within the target range of 100-200 pg/mL, effectively suppressing testosterone .

Case Study: Transgender Woman on this compound

  • Patient Profile : 38-year-old transgender woman
  • Hormone Regimen :
    • Initial Dose: 0.5 mL (2.5 mg) IM weekly
    • Adjusted Dose: 0.8 mL (4 mg) IM weekly after one month
  • Results :
    • Estradiol Levels: Increased from 65.8 pg/mL to 160 pg/mL over two months
    • Testosterone Levels: Suppressed to 7 ng/dL

Contraceptive Use

This compound is used in combination with medroxyprogesterone acetate as an injectable contraceptive method. This combination has shown high efficacy in preventing pregnancy, with studies indicating a significant reduction in ovulation rates .

Table 2: this compound in Contraception

CombinationEfficacy Rate
This compound + Medroxyprogesterone AcetateHigh

Pharmacokinetics and Stability

Research indicates that this compound has a prolonged release profile when administered intramuscularly, with an elimination half-life of approximately 89 hours . A study evaluated the pharmacokinetics of this compound administered alongside medroxyprogesterone acetate, finding stable plasma concentrations over time without significant accumulation .

Pharmacokinetic Profile

  • Maximum Plasma Concentration (Cmax) : Achieved at approximately 16.83 hours post-administration.
  • Area Under Curve (AUC) : Indicates prolonged therapeutic levels.

Immune Response Modulation

Recent studies have explored the effects of this compound on the immune response, particularly in models of arthritis. Treatment with this compound restored normal inflammatory responses in ovariectomized mice, suggesting potential applications in managing autoimmune conditions .

Findings from Immune Response Studies

  • This compound treatment resulted in:
    • Reduced joint swelling
    • Enhanced neutrophil migration
  • Doses as low as 1.25 μg/kg were effective in mimicking physiological estrogen levels.

Comparison with Similar Compounds

Estradiol cypionate is often compared with other estrogen esters such as estradiol valerate and estradiol benzoate. Here are some key points of comparison:

Similar Compounds

  • Estradiol valerate
  • Estradiol benzoate
  • Estrone
  • Estriol
  • Dehydroepiandrosterone (DHEA)
  • Pregnenolone
  • Progesterone
  • Testosterone cypionate
  • Testosterone propionate

This compound’s unique feature is its long-lasting effect due to its slow release from the injection site, making it a preferred choice for long-term hormone therapy .

Biological Activity

Estradiol cypionate (ECP) is a synthetic form of the naturally occurring hormone estradiol, classified as an estrogen receptor agonist. Its primary use is in hormone replacement therapy (HRT) and in treating various conditions related to estrogen deficiency. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and effects observed in clinical and experimental studies.

Pharmacokinetics of this compound

This compound is administered intramuscularly and is characterized by its high bioavailability. Key pharmacokinetic properties include:

Parameter Value
BioavailabilityHigh (IM administration)
Protein Binding~98% (to albumin and SHBG)
MetabolismCleaved by esterases in liver, blood, and tissues
Elimination Half-life8–10 days (aqueous suspension)
Duration of Action11–14 days (oil suspension)
ExcretionPrimarily in urine

ECP acts as a prodrug, converting to estradiol upon administration. This conversion enhances its effectiveness in achieving physiological estrogen levels in the body .

Biological Activity and Mechanisms

The biological activity of this compound primarily revolves around its action on estrogen receptors, leading to various physiological effects:

  • Regulation of Immune Response : In a study involving ovariectomized arthritic mice, ECP treatment significantly improved innate immune responses by restoring plasma estradiol levels to those seen in normal cycling mice. The treatment reduced joint inflammation and neutrophil recruitment, indicating a potential anti-inflammatory effect .
  • Hormonal Regulation : ECP has been shown to effectively suppress testosterone levels in transgender women undergoing HRT. A clinical case demonstrated that administration of ECP maintained target estradiol levels (100-200 pg/mL) throughout the week, ensuring stable hormonal profiles without supraphysiological peaks .
  • Estrus Synchronization : In veterinary medicine, ECP is utilized for synchronizing estrus in gilts. A study indicated that a single dose of ECP followed by prostaglandin injections successfully synchronized estrus cycles, demonstrating its utility in reproductive management .

Case Studies and Research Findings

  • Clinical Case Study : A 38-year-old transgender woman was treated with weekly injections of ECP. Initial doses were adjusted based on serum estradiol levels, achieving stable hormonal levels over time. This case highlights the practical application of ECP in gender-affirming hormone therapy .
  • Experimental Study on Inflammation : Research showed that low doses of ECP effectively reduced joint swelling and inflammatory markers in ovariectomized mice, emphasizing the compound's role in modulating inflammatory responses through estrogenic pathways .
  • Effects on Reproductive Health : In livestock studies, ECP was administered to synchronize reproductive cycles effectively. The outcomes demonstrated improved fertility rates post-insemination, showcasing its relevance in agricultural practices .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling estradiol cypionate in laboratory settings?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Avoid inhalation by working in fume hoods .
  • Ventilation : Ensure labs are well-ventilated to disperse aerosols or vapors. Conduct risk assessments for storage areas to prevent contamination .
  • Spill Management : Use absorbent materials (e.g., alcohol-based solutions) for liquid spills; avoid dry sweeping to prevent dust dispersion. Dispose of waste via certified hazardous waste channels .
  • Storage : Store at +5°C in airtight containers, away from incompatible materials (strong acids/oxidizers) .

Q. How can researchers synthesize and characterize this compound for experimental use?

Methodological Answer :

  • Synthesis : this compound is synthesized via esterification of estradiol with cyclopentylpropanoic acid. Purify using column chromatography and validate via HPLC .
  • Characterization :
    • Mass Spectrometry : Confirm molecular weight (396.56 g/mol) and structure using high-resolution MS .
    • NMR : Analyze proton environments (e.g., cyclopentyl protons at δ 1.5–2.0 ppm) to verify ester linkage .
  • Purity Assessment : Use melting point analysis (literature range: 149–151°C) and residual solvent testing .

Advanced Research Questions

Q. How should researchers design experiments to compare the efficacy of this compound with other estradiol esters in ovulation synchronization?

Methodological Answer :

  • PICOT Framework :
    • Population : Lactating dairy cows (n ≥ 300 per group).
    • Intervention : this compound (1 mg, IM) vs. estradiol benzoate (2 mg, IM).
    • Comparison : Ovsynch protocol (GnRH-PGF2α-GnRH).
    • Outcome : Pregnancy rates post-timed artificial insemination (TAI).
    • Time : Assess at 30–60 days post-TAI .
  • Statistical Design : Use randomized controlled trials (RCTs) with ANOVA for pregnancy rate comparisons. Account for confounders (e.g., lactation stage, parity) .

Q. How can researchers resolve contradictions in toxicological data for this compound (e.g., carcinogenicity vs. reproductive toxicity)?

Methodological Answer :

  • Systematic Review : Aggregate data from OECD/GHS-compliant studies to assess hazard classification consistency. Prioritize studies with IARC/OSHA/NTP classifications .
  • In Vitro/In Vivo Comparisons :
    • Carcinogenicity : Use Ames test or mammalian cell mutagenicity assays to validate genotoxicity claims .
    • Reproductive Toxicity : Conduct embryo-fetal development studies in rodent models, monitoring fetal malformations and maternal toxicity .
  • Dose-Response Analysis : Apply benchmark dose (BMD) modeling to identify no-observed-adverse-effect levels (NOAELs) .

Q. What statistical approaches are optimal for analyzing this compound pharmacokinetics in different biological models?

Methodological Answer :

  • Non-Compartmental Analysis (NCA) : Calculate AUC, Cmax, and half-life from plasma concentration-time curves in animal models (e.g., bovine vs. rodent) .
  • Compartmental Modeling : Use WinNonlin or Phoenix to fit data to one-/two-compartment models, adjusting for species-specific metabolic rates .
  • Meta-Analysis : Pool data from multiple studies to assess interspecies variability (e.g., SC vs. IM administration in cattle ).

Q. Data Presentation and Validation

Q. How should researchers present contradictory findings in this compound stability studies?

Methodological Answer :

  • Tabular Summaries : Compare degradation rates under varying conditions (e.g., temperature, pH):
ConditionDegradation Rate (%)Toxic Byproducts DetectedReference
25°C, pH 7.0<5% over 12 monthsNone
40°C, pH 2.025% over 3 monthsCyclopentylpropanoic acid
  • Uncertainty Analysis : Report confidence intervals for stability metrics and validate via accelerated stability testing .

Q. Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to this compound studies involving animal models?

Methodological Answer :

  • IACUC Compliance : Ensure protocols minimize distress (e.g., limit blood sampling frequency in cattle) .
  • 3Rs Principle : Replace this compound with in vitro models (e.g., cell-based ERα assays) where feasible .

Properties

IUPAC Name

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOACKFBJUYNSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859326
Record name 3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-cyclopentylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313-06-4
Record name Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-cyclopentanepropanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.